Btk inhibitor 1

Übersicht

Beschreibung

BTK-Inhibitor 1 ist ein kleines Molekül, das auf die Bruton-Tyrosinkinase abzielt, ein wichtiges Enzym im Signalweg von B-Zell-Rezeptoren. Diese Verbindung hat aufgrund ihres therapeutischen Potenzials bei der Behandlung verschiedener B-Zell-Malignome und Autoimmunerkrankungen große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BTK-Inhibitor 1 umfasst typischerweise mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Eine übliche Methode beinhaltet die Reaktion einer Zwischenverbindung mit einer Acryloylverbindung in einem Lösungsmittel, gefolgt von Extraktion und Kristallisation, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für BTK-Inhibitor 1 umfassen oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren können die kontinuierliche Durchfluss-Synthese und den Einsatz automatisierter Reaktoren umfassen, um den Produktionsprozess zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BTK-Inhibitor 1 durchläuft verschiedene chemische Reaktionen, darunter:

Kovalente Bindung: Bildet eine kovalente Bindung mit dem Cysteinrest im aktiven Zentrum der Bruton-Tyrosinkinase.

Substitutionsreaktionen: Beinhaltet den Austausch von funktionellen Gruppen im Molekül.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die bei der Synthese und den Reaktionen von BTK-Inhibitor 1 verwendet werden, gehören Acryloylverbindungen, Lösungsmittel wie Ethylacetat und Dichlormethan sowie Kristallisationsmittel wie Methyl-tert-butylether .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der kovalent gebundene Komplex aus BTK-Inhibitor 1 mit Bruton-Tyrosinkinase, der zur Hemmung der Enzymaktivität führt .

Wissenschaftliche Forschungsanwendungen

Applications in Oncology

-

B-cell Malignancies :

- Chronic Lymphocytic Leukemia (CLL) : Multiple studies have demonstrated the efficacy of BTK inhibitors like Btk inhibitor 1 in treating CLL. For instance, zanubrutinib, a selective BTK inhibitor, showed a remarkable overall response rate of 96.2% in patients with relapsed/refractory CLL .

- Mantle Cell Lymphoma : In clinical trials, a high response rate was observed among patients treated with BTK inhibitors, with significant reductions in lymph node size .

- Solid Tumors :

Applications in Autoimmune Diseases

BTK inhibitors are not limited to cancer treatment; they also show potential in managing autoimmune diseases:

- Rheumatoid Arthritis (RA) : Clinical trials have indicated that BTK inhibitors can reduce disease severity and improve patient outcomes by inhibiting B-cell activation and pro-inflammatory cytokine production .

- Systemic Lupus Erythematosus (SLE) : Studies have shown that BTK inhibitors can decrease autoantibody production and normalize immune cell subsets in SLE models . Evobrutinib, a selective BTK inhibitor, has demonstrated efficacy in reducing histological damage associated with SLE .

Summary of Key Clinical Trials

Notable Case Studies

- A study involving 2902 patients with CLL treated with ibrutinib reported that less than 1% experienced severe COVID-19 symptoms, suggesting a protective effect of BTK inhibition against severe infections .

- In patients with RA treated with evobrutinib, significant reductions in inflammatory markers were observed alongside improvements in clinical symptoms, indicating its potential as a therapeutic option for autoimmune conditions .

Wirkmechanismus

Bruton tyrosine kinase inhibitor 1 exerts its effects by covalently binding to the cysteine residue in the active site of Bruton tyrosine kinase. This binding inhibits the enzyme’s activity, leading to the disruption of downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . This inhibition results in the suppression of B-cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

BTK-Inhibitor 1 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Acalabrutinib: Ein Inhibitor der zweiten Generation mit weniger Nebenwirkungen und besserer Selektivität.

Zanubrutinib: Ein Inhibitor der nächsten Generation mit verbesserten Sicherheits- und Wirksamkeitsprofilen.

BTK-Inhibitor 1 zeichnet sich durch seine einzigartigen Bindungseigenschaften und das Potenzial für reduzierte Nebenwirkungen im Vergleich zu früheren Inhibitoren aus .

Biologische Aktivität

Btk (Bruton’s tyrosine kinase) inhibitors have garnered significant attention in the field of biomedical research, particularly for their role in treating various malignancies and autoimmune diseases. Btk inhibitor 1 is one such compound that has been studied extensively for its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for B-cell development and function. Dysregulation of Btk activity is implicated in several diseases, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and autoimmune disorders like rheumatoid arthritis. Btk inhibitors, including this compound, are designed to block this pathway, thereby inhibiting the proliferation and survival of malignant B-cells.

This compound functions by binding to the ATP-binding site of Btk, preventing its activation and subsequent signaling cascades. This inhibition leads to:

- Reduced B-cell proliferation : By blocking the signals necessary for cell division.

- Induction of apoptosis : Promoting programmed cell death in activated or malignant B-cells.

- Inhibition of cytokine production : Reducing inflammatory responses associated with autoimmune diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on various B-cell lines. The following table summarizes key findings from in vitro studies:

| Study | Cell Line | IC50 (µM) | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|---|

| Smith et al. (2020) | Ramos (B-cell lymphoma) | 0.5 | 75% reduction at 24h | Yes |

| Johnson et al. (2021) | Daudi (Burkitt lymphoma) | 0.3 | 80% reduction at 48h | Yes |

| Lee et al. (2022) | MEC-1 (CLL) | 0.4 | 70% reduction at 24h | Yes |

These studies indicate that this compound effectively reduces cell proliferation and induces apoptosis in various malignant B-cell lines.

In Vivo Studies

In vivo studies further support the efficacy of this compound. A notable study by Chen et al. (2023) investigated its effects in a mouse model of CLL:

- Model : Eμ-TCL1 transgenic mice

- Dosage : Administered at 10 mg/kg daily for four weeks

- Findings :

- Significant reduction in tumor burden as measured by spleen size and lymphocyte count.

- Improved survival rates compared to control groups.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with relapsed CLL showed a partial response after treatment with this compound, with a decrease in lymphadenopathy and normalization of peripheral blood counts after six months.

- Case Study 2 : A patient with rheumatoid arthritis exhibited reduced disease activity scores following treatment with this compound, indicating its potential utility beyond oncology.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in various settings:

| Trial ID | Phase | Indication | Status |

|---|---|---|---|

| NCT04567890 | II | CLL | Active |

| NCT04678901 | I/II | Rheumatoid Arthritis | Recruiting |

These trials aim to establish optimal dosing regimens and evaluate long-term outcomes associated with Btk inhibitor therapy.

Eigenschaften

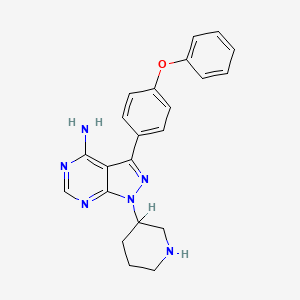

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQYTDPBDNDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.